Ro 31-8220

Glycogen synthase kinase-3 Insulin signaling Adipocyte biology

Substituting bisindolylmaleimides without validation risks misinterpreting PKC-dependent effects. Ro 31-8220 delivers validated pan-PKC inhibition (IC50 5-27 nM) with potent GSK-3β suppression (IC50 38 nM), offering >50-fold greater GSK-3 selectivity vs. GF109203X in adipocyte lysates. Key advantages: • Consistent growth inhibition across glioblastoma lines (IC50 ~2 µM) • Clean selectivity over cAMP/Ca²⁺-dependent kinases in primary cells • Supplied with CoA, HPLC, and MS documentation for immediate deployment.

Molecular Formula C25H23N5O2S
Molecular Weight 457.5 g/mol
CAS No. 125314-64-9
Cat. No. B1662845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 31-8220
CAS125314-64-9
Synonyms3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate
Molecular FormulaC25H23N5O2S
Molecular Weight457.5 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCSC(=N)N
InChIInChI=1S/C25H23N5O2S/c1-29-13-17(15-7-2-4-9-19(15)29)21-22(24(32)28-23(21)31)18-14-30(11-6-12-33-25(26)27)20-10-5-3-8-16(18)20/h2-5,7-10,13-14H,6,11-12H2,1H3,(H3,26,27)(H,28,31,32)
InChIKeyDSXXEELGXBCYNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ro 31-8220 (Bisindolylmaleimide IX) Compound Profile


Bisindolylmaleimide IX (Ro 31-8220), a staurosporine-derived bisindolylmaleimide, is a cell-permeable, reversible, and competitive inhibitor of protein kinase C (PKC). It exhibits pan-PKC inhibition with nanomolar IC50 values across classical and novel isoforms: PKCα (5 nM), PKCβI (24 nM), PKCβII (14 nM), PKCγ (27 nM), and PKCε (24 nM) [1]. Beyond PKC, it potently inhibits MAPKAP-K1b (3 nM), MSK1 (8 nM), GSK3β (38 nM), and S6K1 (15 nM), while sparing MKK3/4/6/7 [1]. It also demonstrates selectivity over CaM kinase II (IC50 = 17 µM) and protein kinase A (IC50 = 900 nM) .

Cell-permeable, pan-PKC pathway inhibition study fit
Supports off-target kinase selectivity review (MAPKAP-K1b, MSK1, GSK3β)
Research fit for insulin signaling, cardiac myocyte, and glioblastoma cell-model contexts

Ro 31-8220: Why Substitution Fails


Bisindolylmaleimide IX (Ro 31-8220) is structurally related to other bisindolylmaleimide PKC inhibitors such as GF109203X (Bisindolylmaleimide I) and Ro 31-8425 (Bisindolylmaleimide X), yet it exhibits a distinct pharmacological fingerprint. Even within the same chemical class, subtle structural modifications confer marked differences in kinase selectivity, potency under physiological ATP concentrations, and off-target profiles [1]. For instance, while both Ro 31-8220 and GF109203X inhibit PKC and p90RSK, their relative selectivities and potencies diverge significantly in cellular contexts [1][2]. Furthermore, bisindolylmaleimide V, which lacks key functional groups, fails to inhibit GSK-3, underscoring that not all bisindolylmaleimides are interchangeable [3]. Therefore, substituting Ro 31-8220 with another bisindolylmaleimide without validation may lead to misinterpretation of PKC-dependent versus PKC-independent effects, or yield suboptimal inhibition in assays designed around its unique spectrum.

Class-level analog mismatch: GF109203X differs >50-fold in GSK-3 potency; its assay-response context may not transfer.
p90RSK engagement diverges under physiological ATP; concentration-dependent PKC/p90RSK interpretation may shift.
Calphostin C and staurosporine show distinct selectivity limits; glioblastoma and primary-tissue response contexts may not reproduce.

Ro 31-8220: Quantitative Comparisons


GSK-3 Inhibition vs. Bisindolylmaleimide I

Bisindolylmaleimide IX (Ro 31-8220) inhibits glycogen synthase kinase-3 (GSK-3) with substantially higher potency than Bisindolylmaleimide I (GF109203X). In in vitro assays using rat epididymal adipocyte lysates, Ro 31-8220 exhibited an IC50 of 6.8 nM, whereas GF109203X showed an IC50 of 360 nM. In GSK-3β immunoprecipitates, the IC50 values were 2.8 nM for Ro 31-8220 and 170 nM for GF109203X [1]. In intact adipocytes, pretreatment with 2 µM Ro 31-8220 reduced GSK-3 activity to 12.9±3.0% of control, compared to 25.1±4.3% for 5 µM GF109203X [1]. Bisindolylmaleimide V, lacking the functional groups present on Ro 31-8220, had little apparent effect [1].

GSK-3 Inhibition vs. Bisindolylmaleimide I
Head-to-head
Ro 31-8220 IC50 = 6.8 nM vs. GF109203X IC50 = 360 nM (~53-fold difference)
Reported potency context in adipocyte lysates
Intact cell validation at 2 µM; GSK-3β immunoprecipitate IC50 2.8 nM
Glycogen synthase kinase-3 Insulin signaling Adipocyte biology

p90RSK Inhibition Under Physiological ATP

In vitro kinase assays using 50 µM ATP revealed that Ro 31-8220 inhibits p90RSK isoforms with IC50 values of 200 nM (RSK1), 36 nM (RSK2), and 5 nM (RSK3), compared to 610 nM, 310 nM, and 120 nM for GF109203X, respectively [1]. Under physiological ATP concentrations (5 mM), both compounds showed reduced potency, but Ro 31-8220 retained its relative advantage. Specifically, for RSK2 inhibition, IC50 values were 930 nM for Ro 31-8220 versus 7400 nM for GF109203X [1]. For PKCα and PKCε, Ro 31-8220 also maintained lower IC50 values (150 nM and 140 nM, respectively) compared to GF109203X (310 nM and 170 nM) [1]. In intact adult rat ventricular myocytes, eEF2K phosphorylation (a p90RSK target) was significantly reduced by Ro 31-8220 at ≥1 µM, whereas GF109203X required ≥3 µM [1].

p90RSK Inhibition Under Physiological ATP
Head-to-head
RSK2 IC50: Ro 31-8220 930 nM vs. GF109203X 7400 nM (~8-fold difference at 5 mM ATP)
Assay potency context for RSK2 engagement under physiological conditions
ARVM eEF2K phosphorylation reduction at ≥1 µM
p90 ribosomal S6 kinase Cardiac myocyte signaling Kinase selectivity

Cellular Growth Inhibition vs. Calphostin C

In a panel of seven human brain tumor cell lines, Ro 31-8220 inhibited growth with an IC50 of approximately 2 µM [1]. In contrast, the structurally unrelated PKC inhibitor Calphostin C inhibited the growth of only two of these cell lines, with IC50 values ranging from 100 to 300 nM [1]. While Calphostin C was more potent in the sensitive lines, its activity was restricted to a subset, whereas Ro 31-8220 demonstrated broader efficacy across all seven lines [1]. Additionally, in subcellular assays, Ro 31-8220 directly inhibited CDC2 histone H1 kinase activity with an IC50 of 100 nM, whereas Calphostin C required concentrations above 100 µM [1]. The growth inhibition by Ro 31-8220 was irreversible and associated with apoptosis induction through a p53-independent mechanism [1].

Cellular Growth Inhibition vs. Calphostin C
Head-to-head
Ro 31-8220 inhibited 7/7 glioblastoma lines (~2 µM) vs. Calphostin C active in only 2/7 lines
Reported cell-model response context with broader spectrum of coverage
CDC2 kinase IC50 100 nM; apoptosis induction noted
Glioblastoma Apoptosis CDC2 kinase

PKC Selectivity vs. Staurosporine

In rat pancreatic islets, Ro 31-8220 demonstrated greater selectivity for PKC compared to staurosporine, with minimal effects on protein kinases activated by cyclic AMP or by Ca2+ and calmodulin [1]. This contrasts with staurosporine, a broad-spectrum kinase inhibitor that non-selectively targets multiple kinase families. The improved selectivity of Ro 31-8220 allowed for more precise interrogation of PKC-dependent pathways in glucose-stimulated insulin secretion, implicating phorbol ester-insensitive isoforms of PKC in the secretory response [1].

PKC Selectivity vs. Staurosporine
Head-to-head
Ro 31-8220 spared cAMP/Ca2+/calmodulin-dependent kinases vs. staurosporine promiscuity
Qualitative selectivity context in primary islet tissue
Glucose-stimulated insulin secretion model
Insulin secretion Pancreatic beta-cells Staurosporine comparison

PKC Isoform Selectivity & Off-Target Profile

Ro 31-8220 exhibits a defined selectivity profile across PKC isoforms, with IC50 values of 5 nM (PKCα), 24 nM (PKCβI), 14 nM (PKCβII), 27 nM (PKCγ), and 24 nM (PKCε) [1]. It demonstrates a 10-fold selectivity for PKCα and a 4-fold selectivity for PKCβI over PKCε [1]. Beyond PKC, Ro 31-8220 potently inhibits several other kinases: MAPKAP-K1b (IC50 = 3 nM), MSK1 (IC50 = 8 nM), S6K1 (IC50 = 15 nM), and GSK3β (IC50 = 38 nM), while showing no effect on MKK3, MKK4, MKK6, and MKK7 [1]. Importantly, it displays selectivity over CaM kinase II (IC50 = 17 µM, >1700-fold selectivity) and protein kinase A (IC50 = 900 nM, >90-fold selectivity) relative to PKCα . It also inhibits SIRT1 and SIRT2 with IC50 values of 3.5 µM and 0.8 µM, respectively, in a NAD-competitive manner .

PKC Isoform Selectivity & Off-Target Profile
Class-level
PKCα IC50 5 nM; >1700-fold selectivity over CaMKII; potently inhibits MSK1 (8 nM), GSK3β (38 nM)
Defined isoform-selectivity and off-target kinase context
Recombinant kinase assay panel
PKC isoforms Kinase profiling Selectivity

Ro 31-8220: Research Applications


GSK-3 Inhibition in Intact Cells

Given its >50-fold greater potency for GSK-3 inhibition compared to GF109203X in adipocyte lysates and its ability to reduce GSK-3 activity to 12.9% of control at 2 µM in intact adipocytes, Ro 31-8220 is the preferred bisindolylmaleimide for investigating GSK-3-dependent processes such as glycogen synthesis and insulin signaling [1].

Cardiac Myocyte p90RSK Signaling

In cardiac myocyte studies, Ro 31-8220 inhibits p90RSK at lower concentrations than GF109203X under physiological ATP conditions (IC50 930 nM vs. 7400 nM for RSK2) and reduces eEF2K phosphorylation at ≥1 µM in intact cells [2]. This makes it a more suitable tool when both PKC and p90RSK inhibition are of interest or when minimizing compound concentration is desirable.

Cytotoxicity Screening in Glioblastoma

Ro 31-8220 uniformly inhibits growth across all seven human glioblastoma cell lines tested (IC50 ~2 µM), whereas Calphostin C is active in only a subset [3]. For researchers screening compound libraries against brain tumor panels, Ro 31-8220 provides consistent baseline activity, facilitating cross-line comparisons.

PKC Selectivity in Primary Tissues

Unlike staurosporine, Ro 31-8220 minimally affects protein kinases activated by cAMP or Ca2+/calmodulin in primary rat islets [4]. This cleaner selectivity profile makes it a superior choice for dissecting PKC-specific contributions in primary cell and tissue preparations, particularly in endocrine and neuronal systems.

Application
Selection Property
Validation Focus
GSK-3 pathway studies
Reported higher GSK-3 inhibitory potency context
Glycogen synthesis and insulin signaling endpoint review
Cardiac myocyte p90RSK assays
Physiological ATP concentration potency retention
RSK2 and eEF2K phosphorylation assay context
Glioblastoma cell-model screening
Uniform cell-line coverage profile
Cell-model endpoint review across diverse lines
Primary tissue PKC selectivity
Cleaner kinase selectivity over staurosporine
PKC-specific pathway-response interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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